physical and chemical properties of Ethyl 2-thiopheneacetate
physical and chemical properties of Ethyl 2-thiopheneacetate
An In-depth Technical Guide to the Core Properties of Ethyl 2-thiopheneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-thiopheneacetate is a vital heterocyclic building block in organic synthesis, particularly valued in medicinal chemistry and materials science. As an ester derivative of 2-thiopheneacetic acid, its unique structure, combining an aromatic thiophene ring with a reactive ester functional group, makes it a versatile precursor for a wide range of more complex molecules. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and analytical characterization, providing a critical resource for professionals engaged in research and development.
Molecular and Physicochemical Properties
Ethyl 2-thiopheneacetate is a liquid at room temperature with a characteristic profile that is essential for its handling, reaction setup, and purification.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(thiophen-2-yl)acetate | PubChem[2] |
| CAS Number | 57382-97-5 | PubChem[2], NIST[3] |
| Molecular Formula | C₈H₁₀O₂S | PubChem[2], NIST[3] |
| Molecular Weight | 170.23 g/mol | PubChem[2], NIST[3] |
| Appearance | Liquid | Sigma-Aldrich[1] |
| Density | 1.134 g/mL at 25 °C | Sigma-Aldrich[1] |
| Boiling Point | 119-121 °C at 23 mmHg | Sigma-Aldrich[1] |
| Refractive Index (n20/D) | 1.51 | Sigma-Aldrich[1] |
| Flash Point | 104.0 °C (219.2 °F) - closed cup | Sigma-Aldrich[1] |
| SMILES | CCOC(=O)Cc1cccs1 | Sigma-Aldrich[1] |
| InChI Key | QSUANHXENVRFDN-UHFFFAOYSA-N | NIST[3] |
Spectroscopic Analysis: A Structural Confirmation
Spectroscopic methods are fundamental for verifying the identity and purity of Ethyl 2-thiopheneacetate. The key spectral features are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.
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Thiophene Ring Protons: The three protons on the thiophene ring typically appear as multiplets in the aromatic region (δ 6.8-7.2 ppm). The proton at position 5 is usually the most downfield, followed by the proton at position 3, and then the proton at position 4.
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Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the thiophene ring appear as a singlet at approximately δ 3.8 ppm.
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Ethyl Ester Protons (-OCH₂CH₃): The ethyl group exhibits a characteristic quartet for the methylene protons (-OCH₂-) around δ 4.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm, with a typical coupling constant (J) of ~7.1 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 170 ppm.
-
Thiophene Ring Carbons: The four carbons of the thiophene ring resonate in the aromatic region (δ 124-135 ppm). The carbon attached to the side chain (C2) is typically found around δ 135 ppm.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group adjacent to the ring appears at approximately δ 35 ppm.
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Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon of the ethyl group is observed around δ 61 ppm, while the terminal methyl carbon appears further upfield at approximately δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups present in the molecule.
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C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is prominently observed around 1735-1750 cm⁻¹.
-
C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the region of 1150-1300 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches from the thiophene ring are seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are found in the 1400-1600 cm⁻¹ region.
Synthesis and Experimental Protocols
The most direct and common laboratory synthesis of Ethyl 2-thiopheneacetate is the Fischer esterification of 2-thiopheneacetic acid with ethanol in the presence of a strong acid catalyst.
Fischer Esterification Workflow
Caption: Workflow for the synthesis of Ethyl 2-thiopheneacetate.
Step-by-Step Synthesis Protocol
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Reaction Setup: To a solution of 2-thiopheneacetic acid (1 equiv.) in excess absolute ethanol (5-10 equiv.), slowly add concentrated sulfuric acid (0.1-0.2 equiv.) while cooling in an ice bath.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation (e.g., 119-121 °C at 23 mmHg) to yield pure Ethyl 2-thiopheneacetate as a liquid.[1]
Chemical Reactivity and Key Reactions
The reactivity of Ethyl 2-thiopheneacetate is dictated by its two primary components: the ester functional group and the electron-rich thiophene ring.
Reactions of the Ester Group
A. Base-Catalyzed Hydrolysis (Saponification)
The ester can be readily hydrolyzed back to the carboxylate salt of 2-thiopheneacetic acid using a strong base like sodium hydroxide.
Caption: Mechanism of base-catalyzed hydrolysis of the ester.
-
Protocol Insight: This reaction is typically performed in a mixture of water and a co-solvent like ethanol or THF to ensure miscibility. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate anion. Subsequent acidification will yield the free 2-thiopheneacetic acid.
B. Reduction to 2-Thiopheneethanol
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-thiopheneethanol.[4]
-
Protocol Insight: This reaction must be carried out under strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. A careful aqueous workup is required to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate.
Reactions of the Thiophene Ring
The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the activating effect of the alkyl side chain direct incoming electrophiles primarily to the 5-position.
-
Expert Insight: While the side chain is weakly activating, the C5 position is the most electron-rich and sterically accessible site on the thiophene ring, making it the preferred site for electrophilic attack. Reactions like nitration, halogenation, and Friedel-Crafts acylation will predominantly yield the 5-substituted product. A strong Lewis acid catalyst is typically required for Friedel-Crafts reactions.[5]
Applications in Research and Drug Development
Ethyl 2-thiopheneacetate serves as a crucial intermediate in the synthesis of various high-value compounds:
-
Pharmaceuticals: It is a precursor for synthesizing potent and selective inhibitors of human nitric oxide synthases, which are targets in various therapeutic areas.[1]
-
Organic Electronics: The molecule has been used in the preparation of pyrrolo[3,2-b]pyrrole-based copolymers, which are investigated as donor materials for organic photovoltaic devices.[1]
-
Fine Chemicals: Its derivatives are used in the flavor and fragrance industry.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-thiopheneacetate presents several hazards.[2][6]
-
Hazards:
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Keep away from strong oxidizing agents.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
Ethyl 2-thiopheneacetate is a foundational reagent whose physical and chemical properties are well-characterized. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements is essential for its effective use. This guide provides the technical and practical knowledge necessary for researchers, scientists, and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies, paving the way for innovations in medicine and material science.
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